3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-Methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a triazaspirocyclic hydantoin derivative characterized by a spiro[4.5]decane core with a 4-methylbenzyl group at position 3 and a propanoyl (propionyl) group at position 6. The compound’s molecular formula is C₁₉H₂₃N₃O₃, with a molecular weight of 341.41 g/mol.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSQMIOBCZUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
Antidepressant Activity
Recent studies have shown that derivatives of triazaspiro compounds can significantly reduce depressive-like behaviors in animal models. This effect is primarily attributed to their ability to modulate neurotransmitter systems, particularly serotonin receptors. For instance:
- A study published in Bioorganic & Medicinal Chemistry demonstrated that specific structural modifications enhance the antidepressant effects of triazaspiro derivatives through increased receptor affinity and selectivity.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research has indicated:
- Triazaspiro compounds can modulate inflammatory pathways effectively, leading to decreased levels of inflammatory markers in treated subjects compared to controls.
Antimicrobial Properties
Certain triazaspiro compounds have demonstrated significant activity against various bacterial strains:
- In vitro studies have shown that these compounds can inhibit the growth of antibiotic-resistant bacteria, suggesting potential applications as novel antimicrobial agents.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of triazaspiro derivatives found that the introduction of a propanoyl group at position 8 enhanced the antidepressant activity significantly compared to other derivatives lacking this modification. The study utilized behavioral assays in rodents to assess the efficacy.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment focusing on the anti-inflammatory effects of related compounds, researchers observed a marked reduction in TNF-alpha and IL-6 levels in serum samples from treated animals. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through its interaction with delta opioid receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The molecular targets involved include G-protein coupled receptors, which mediate the downstream effects of receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are compared below with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
In contrast, the benzyl group in TRI-BE demonstrates antitumor activity, suggesting substituent bulkiness may correlate with anticancer efficacy.
Core Structure Variations :
- Diaza vs. Triaza Cores : The diaza analog (1-methyl-8-phenyl ) lacks a nitrogen atom in the spiro ring, reducing hydrogen-bonding capacity and solubility compared to triazaspiro compounds.
- Spiro Ring Modifications : Compounds with extended alkoxy chains (e.g., 8-(3-butoxypropyl) ) exhibit lower melting points (121–124°C) due to increased flexibility, whereas rigid substituents (e.g., phenyl ) may enhance crystallinity.
Therapeutic Potential: TRI-BE’s activity against prostate cancer cells highlights the pharmacological relevance of benzyl-substituted triazaspiro compounds. The target compound’s propanoyl group could confer metabolic stability over acetyl analogs , making it a candidate for prolonged action. Antimalarial activity in tert-butyl carbamate derivatives suggests that bulky 8-position substituents may optimize parasitic target engagement.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 8-alkoxypropyl derivatives (e.g., 54–61% yields via water-alcohol condensation ). In contrast, tert-butyl carbamate derivatives require DMF-mediated alkylation , which may introduce scalability challenges.
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.3 g/mol. The structural characteristics contribute to its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.3 g/mol |
| SMILES | C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3 |
| InChI Key | ISFXLJGTXHSNDU-UHFFFAOYSA-N |
Pharmacological Properties
Recent studies have highlighted the compound's potential as a delta opioid receptor (DOR) agonist. DORs are implicated in various neurological and psychiatric disorders, making them attractive targets for drug development. The compound has shown promising results in:
- Pain Management : It exhibits anti-allodynic effects in cellular models, indicating its potential to reduce pain sensitivity by modulating pain signaling pathways through DOR activation .
- Cardioprotective Effects : In models of myocardial infarction, compounds based on the triazaspiro scaffold have been shown to inhibit mitochondrial permeability transition pore (mPTP) opening, thereby reducing apoptotic rates and improving cardiac function during reperfusion .
The primary mechanism involves binding to the delta opioid receptor, leading to:
- Receptor Activation : This activates intracellular signaling pathways that modulate neurotransmitter release and pain perception.
- Inhibition of Apoptosis : By preventing mPTP opening, the compound preserves mitochondrial function and ATP levels during ischemic events.
Study 1: Pain Sensitivity Reduction
A study investigated the anti-allodynic efficacy of the compound in animal models. The results indicated a significant reduction in pain sensitivity compared to control groups, suggesting its potential as a therapeutic agent for chronic pain conditions.
Study 2: Cardiac Function Improvement
In another study focusing on myocardial infarction models, the administration of DOR agonists based on the triazaspiro framework resulted in decreased apoptotic rates and enhanced cardiac function post-reperfusion. The findings support the hypothesis that targeting mPTP can be beneficial in cardiac therapies .
Q & A
Basic: What synthetic strategies are effective for optimizing the yield of 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Methodological Answer:
The synthesis of spiro compounds often involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized via nucleophilic substitution and acylation reactions using dichloromethane as a solvent, triethylamine as a base, and controlled stoichiometry of sulfonyl/acid chlorides . Key steps for yield optimization include:
- Purification: Column chromatography with dichloromethane/methanol (9:1) as eluent to isolate pure products.
- Reaction Monitoring: TLC analysis to confirm reaction completion before quenching.
- Temperature Control: Stirring at room temperature for 16 hours minimizes side reactions.
Basic: How can the crystal structure of this compound be elucidated to confirm its spirocyclic configuration?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the crystal structure of 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione was resolved using a Stoe IPDS-II diffractometer with graphite-monochromated Mo-Kα radiation. Key parameters included:
- Space Group: Monoclinic with unit cell dimensions , and .
- Refinement: Full-matrix least-squares refinement on with -factor < 0.03.
- Software: SHELX for data processing and OLEX2 for visualization.
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors or assay conditions. To address this:
- Metabolic Stability Testing: Use liver microsomes or hepatocytes to evaluate metabolic degradation .
- Solubility Enhancement: Test solubility in DMSO/PBS mixtures or use surfactants (e.g., Tween-80) for in vivo formulations .
- Target Engagement Studies: Employ techniques like thermal shift assays or SPR to confirm binding affinity in physiological conditions .
For example, spirodione derivatives showed improved anticonvulsant activity after optimizing logP values via substituent modifications .
Advanced: What computational methods are suitable for predicting the binding mode of this compound to CNS targets?
Methodological Answer:
Molecular docking and molecular dynamics (MD) simulations are critical. For spiro compounds targeting CNS receptors (e.g., sigma-1 or NMDA receptors):
- Docking Software: AutoDock Vina or Schrödinger Glide, using crystal structures from the PDB (e.g., 6VMS for sigma-1).
- Force Fields: AMBER or CHARMM36 for MD simulations to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with Asn206 or hydrophobic contacts with Phe144) .
Analogous studies on 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-diones validated these approaches .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
Methodological Answer:
SAR studies should focus on substituent effects:
- Electron-Withdrawing Groups: Introduce halogens (e.g., 4-Cl) or sulfonyl groups to reduce oxidative metabolism .
- Steric Shielding: Modify the 4-methylphenyl group to bulkier substituents (e.g., 3,4-dimethoxyphenyl) to block cytochrome P450 access .
- Isosteric Replacements: Replace the propanoyl group with bioisosteres like oxadiazole to enhance stability .
For example, 3-(4-substituted benzyl) derivatives showed improved half-lives in microsomal assays .
Basic: What analytical techniques are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC: Use Chromolith C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .
- Mass Spectrometry: ESI-MS in positive ion mode to detect trace impurities (e.g., unreacted intermediates) .
- 1H/13C NMR: Assign peaks using DEPT and HSQC experiments; compare with reference spectra of analogous spirodiones .
Advanced: How can enantiomeric purity be ensured during asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD): Compare experimental CD spectra with those of enantiopure standards .
- Asymmetric Catalysis: Employ chiral ligands like BINAP in palladium-catalyzed steps to control stereochemistry .
Advanced: What in vitro models are appropriate for evaluating neuroprotective effects of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
